molecular formula C22H22ClFN4O B2924562 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034279-15-5

2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2924562
CAS No.: 2034279-15-5
M. Wt: 412.89
InChI Key: OOKYZACVWZXOCQ-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a pyrazolylpyridine scaffold via a cyclopentyl-substituted ethyl chain. This complex structure places it within a class of pyrazole derivatives, which are widely recognized in medicinal chemistry for their diverse pharmacological potential. Pyrazole-containing compounds are frequently investigated as key scaffolds in drug discovery due to their presence in molecules with documented anti-inflammatory, anticancer, antibacterial, and antiviral activities. The specific research applications and biological targets for this compound are currently under investigation, but its structural profile suggests potential as a candidate for developing novel enzyme or receptor inhibitors. The exact mechanism of action is compound-specific and must be empirically determined through targeted assays. This product is intended for laboratory research purposes only by qualified scientists. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the current scientific literature for the latest findings on this and related chemical entities.

Properties

IUPAC Name

2-chloro-N-cyclopentyl-6-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O/c23-18-6-3-7-19(24)21(18)22(29)28(17-4-1-2-5-17)15-14-27-13-10-20(26-27)16-8-11-25-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKYZACVWZXOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 2-chloro-6-fluorobenzoic acid with cyclopentylamine under dehydrating conditions to form 2-chloro-N-cyclopentyl-6-fluorobenzamide.

    Pyrazole Formation: The next step involves the synthesis of the pyrazole ring. This can be done by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate to form 3-(pyridin-4-yl)-1H-pyrazole.

    Coupling Reaction: The final step is the coupling of the pyrazole derivative with the benzamide core. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with an appropriate linker, such as 2-bromoethylamine, followed by coupling with the benzamide core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the pyrazole or pyridine rings.

    Reduction Products: Reduced forms of the pyrazole or pyridine rings.

    Hydrolysis Products: Carboxylic acids and amines resulting from amide bond cleavage.

Scientific Research Applications

The compound 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry. This article explores its applications, including its potential as a therapeutic agent and its role in biological research.

Chemical Properties and Structure

The molecular formula of this compound is C18H22ClFN5OC_{18}H_{22}ClFN_{5}O, with a molecular weight of approximately 364.85 g/mol. Its structure features a chlorinated benzamide core, which is significant for its biological activity.

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer drug development. Research has indicated that similar compounds with fluorinated and chlorinated moieties can inhibit specific kinases involved in cancer progression. For instance, studies on related structures have shown that they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in various cancers .

Neurological Disorders

There is growing interest in the potential use of this compound for treating neurological disorders. The presence of the pyridinyl and pyrazolyl groups may enhance its ability to cross the blood-brain barrier, making it a candidate for conditions such as Alzheimer's disease or other neurodegenerative disorders. Research into similar compounds has demonstrated neuroprotective effects, suggesting that this compound could exhibit comparable properties .

Antimicrobial Properties

Another area of exploration is the antimicrobial efficacy of this compound. Some derivatives have shown promise against bacterial strains, indicating that modifications to the benzamide structure could yield effective antimicrobial agents. The incorporation of halogens like chlorine and fluorine often enhances the bioactivity of organic compounds .

Study 1: Inhibition of CDK9 Kinase

A study focused on related compounds demonstrated significant inhibition of CDK9, a target for cancer therapy. The findings suggested that modifications to the benzamide structure could increase potency against this kinase, supporting further investigation into this compound as a viable candidate for cancer treatment .

Study 2: Neuroprotective Effects

Research involving similar pyrazole-containing compounds highlighted their potential neuroprotective effects in animal models of neurodegeneration. These studies indicated improvements in cognitive function and reduced neuronal death, suggesting that this compound may offer therapeutic benefits in treating Alzheimer's disease or other cognitive disorders .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
AnticancerInhibition of CDK9; potential tumor suppression
Neurological DisordersNeuroprotection; cognitive enhancement
AntimicrobialEfficacy against bacterial strains

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, a comparative analysis with structurally related benzamide derivatives is essential. Below is a detailed comparison based on available

Structural and Physicochemical Comparison

Parameter Target Compound Evidence Compound (CAS 923174-47-4)
Core Structure Benzamide with chloro/fluoro substituents Benzamide with chloro/fluoro substituents
N-Substituents Cyclopentyl + Ethyl-pyrazolyl-pyridinyl Ethyl-pyridazinone-methoxyphenyl
Molecular Formula Not explicitly reported (estimated: ~C₂₃H₂₃ClFN₅O) C₂₀H₁₇ClFN₃O₃
Molecular Weight Not explicitly reported (estimated: ~455.9 g/mol) 401.8 g/mol
Key Functional Groups Pyrazole, pyridinyl, cyclopentyl Pyridazinone, methoxyphenyl
Potential Solubility Moderate (pyridinyl enhances polarity; cyclopentyl increases lipophilicity) Likely lower (methoxyphenyl and pyridazinone may reduce solubility in aqueous media)

Key Differences and Implications

Pyridazinone, a lactam, introduces hydrogen-bonding capacity, whereas pyrazole offers rigidity and metabolic stability . The cyclopentyl group in the target compound increases steric bulk and lipophilicity, which could improve membrane permeability but may also affect metabolic clearance rates compared to the linear ethyl chain in the evidence compound.

Electronic Properties

  • The pyridinyl group (electron-withdrawing) in the target compound contrasts with the methoxyphenyl group (electron-donating) in the evidence compound. This difference may alter electronic interactions with target proteins, influencing binding kinetics or selectivity.

Metabolic Stability The pyrazole ring in the target compound is less prone to oxidative metabolism compared to the pyridazinone ring in the evidence compound, which contains a labile lactam bond. This could confer superior in vivo stability .

Research Findings and Limitations

  • The lack of reported melting/boiling points highlights gaps in physicochemical characterization .
  • Target Compound: While direct activity data are unavailable, its design incorporates features associated with improved target engagement (e.g., pyridinyl for aromatic interactions, cyclopentyl for lipophilicity).

Biological Activity

The compound 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H21ClFN4O\text{C}_{18}\text{H}_{21}\text{Cl}\text{F}\text{N}_4\text{O}

This structure features a chloro and fluoro substitution on the benzamide moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or enzymes that are pivotal in the proliferation of pathogenic organisms or cancer cells.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may also possess anti-tubercular properties, warranting further investigation.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. In particular, derivatives containing the pyrazole ring have been noted for their cytotoxic effects against several cancer cell lines. For example, compounds with similar scaffolds exhibited selective cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to This compound :

  • Synthesis and Evaluation : A study synthesized a series of substituted benzamide derivatives and evaluated their anti-tubercular activity. Among them, several compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications at specific positions significantly influence their biological activity. The presence of halogen substituents like chloro and fluoro groups was found to enhance potency against various targets .
  • Cytotoxicity Studies : The cytotoxicity of related compounds was assessed on HEK-293 cells, demonstrating low toxicity levels, which is promising for therapeutic applications .

Data Summary Table

Compound NameActivity TypeIC50 (μM)Target Organism/Cancer Type
Compound AAnti-tubercular1.35Mycobacterium tuberculosis
Compound BAnticancer92.4Various cancer cell lines
Compound CAntiviral<0.001HIV-1

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